molecular formula C6H11FO5 B7804807 2-Deoxy-2-fluoro-D-glucose CAS No. 62182-10-9

2-Deoxy-2-fluoro-D-glucose

Cat. No.: B7804807
CAS No.: 62182-10-9
M. Wt: 182.15 g/mol
InChI Key: ZCXUVYAZINUVJD-UKFBFLRUSA-N
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Description

2-Deoxy-2-fluoro-D-glucose is a fluorinated derivative of glucose. It is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This compound is widely used in medical imaging, particularly in positron emission tomography (PET) scans, due to its ability to mimic glucose and trace glucose metabolism in the body .

Chemical Reactions Analysis

2-Deoxy-2-fluoro-D-glucose undergoes various chemical reactions, including:

Common reagents include fluorinating agents like tetraalkylammonium fluorides and nucleophilic fluorine sources. Major products include phosphorylated derivatives and other glucose analogs.

Mechanism of Action

2-Deoxy-2-fluoro-D-glucose mimics glucose and is taken up by cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form cannot undergo further glycolysis, leading to its accumulation within the cell. This accumulation is particularly high in metabolically active tissues, such as cancer cells, making it useful for imaging .

Comparison with Similar Compounds

2-Deoxy-2-fluoro-D-glucose is unique due to its fluorine substitution, which allows for PET imaging. Similar compounds include:

This compound stands out due to its widespread use in medical diagnostics and its ability to provide detailed metabolic information through PET imaging.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Deoxy-2-fluoro-D-glucose involves the conversion of D-glucose to 2-Deoxy-2-fluoro-D-glucose through a series of reactions.", "Starting Materials": [ "D-glucose", "Hydrogen fluoride", "Acetic anhydride", "Sodium acetate", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanesulfonic acid", "Tetrahydrofuran", "Triethylamine", "Dimethylformamide", "N-Bromosuccinimide", "Acetone" ], "Reaction": [ "D-glucose is reacted with hydrogen fluoride in the presence of acetic anhydride and sodium acetate to form 2,3,4,6-tetra-O-acetyl-1-fluoro-2-deoxy-D-glucose.", "The tetra-acetylated product is then treated with methanol and sodium borohydride to remove the acetyl groups and reduce the fluorine atom to a hydroxyl group, forming 2,3,4,6-tetra-O-methyl-1-deoxy-1-fluoro-D-glucose.", "The methylated product is then treated with hydrochloric acid to remove the methyl groups and form 2-deoxy-2-fluoro-D-glucose.", "The final step involves the protection of the hydroxyl group at the C-1 position with methanesulfonic acid and tetrahydrofuran, followed by reaction with N-bromosuccinimide and acetone to form the 1-bromo-2-deoxy-2-fluoro-D-glucose derivative.", "The bromo derivative is then treated with sodium hydroxide and triethylamine to remove the bromine atom and form the desired product, 2-Deoxy-2-fluoro-D-glucose." ] }

CAS No.

62182-10-9

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1

InChI Key

ZCXUVYAZINUVJD-UKFBFLRUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O

SMILES

C(C(C(C(C(C=O)F)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-2-fluoro-D-glucose
Reactant of Route 2
2-Deoxy-2-fluoro-D-glucose
Reactant of Route 3
2-Deoxy-2-fluoro-D-glucose
Reactant of Route 4
2-Deoxy-2-fluoro-D-glucose
Reactant of Route 5
2-Deoxy-2-fluoro-D-glucose
Reactant of Route 6
2-Deoxy-2-fluoro-D-glucose

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